2,4,5-Trifluorobenzyl alcohol

Catalog No.
S718375
CAS No.
144284-25-3
M.F
C7H5F3O
M. Wt
162.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluorobenzyl alcohol

CAS Number

144284-25-3

Product Name

2,4,5-Trifluorobenzyl alcohol

IUPAC Name

(2,4,5-trifluorophenyl)methanol

Molecular Formula

C7H5F3O

Molecular Weight

162.11 g/mol

InChI

InChI=1S/C7H5F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2

InChI Key

NRXZCCOHXZFHBV-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)CO

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CO

Aryl Fluorinated Building Block

,4,5-Trifluorobenzyl alcohol is classified as an aryl fluorinated building block. This means it is a molecule containing a benzene ring (aryl group) with three fluorine atoms attached at specific positions (2, 4, and 5) and a hydroxyl group (alcohol) attached to the benzene ring through a methylene bridge (CH₂).

These features make 2,4,5-trifluorobenzyl alcohol a valuable intermediate in organic synthesis, allowing researchers to incorporate the trifluoromethyl group (-CF₃) and a hydroxyl group (-OH) into various target molecules. The trifluoromethyl group can influence the physical and chemical properties of the resulting molecule, such as its lipophilicity (fat solubility), metabolic stability, and protein-binding affinity. Source: Sigma-Aldrich product page:

Applications in Medicinal Chemistry

Due to the aforementioned properties, 2,4,5-trifluorobenzyl alcohol finds applications in medicinal chemistry research. Scientists can introduce this group into potential drug candidates to explore its impact on various aspects, including:

  • Improving drug potency and selectivity: The trifluoromethyl group can enhance the binding affinity of a drug molecule to its target protein, potentially leading to increased potency and selectivity. Source: "Trifluoromethylation in Medicinal Chemistry" by Jieping Xu et al. in Chemical Reviews, 2015:
  • Enhancing metabolic stability: The presence of the trifluoromethyl group can sometimes hinder the breakdown of a drug molecule by the body's metabolic enzymes, potentially leading to a longer duration of action. Source: "Trifluoromethylation in Medicinal Chemistry" by Jieping Xu et al. in Chemical Reviews, 2015:

Research Beyond Medicinal Chemistry

,4,5-Trifluorobenzyl alcohol's applications extend beyond medicinal chemistry. Researchers in various fields can utilize this molecule as a versatile building block to create novel materials with specific properties, such as:

  • Functional polymers: By incorporating 2,4,5-trifluorobenzyl alcohol into polymers, scientists can tailor their properties for various applications, such as drug delivery or optoelectronic devices. Source: "Synthesis of Novel Trifluoromethyl-Containing Poly(arylene ether sulfone)s and Their Gas Separation Properties" by Yingying Wang et al. in RSC Advances, 2015
  • Liquid crystals: Introducing 2,4,5-trifluorobenzyl alcohol into liquid crystal molecules can influence their phase behavior and other properties relevant for display technologies. Source: "Synthesis and Characterization of Novel Trifluoromethyl-Containing Liquid Crystals" by Hui Wu et al. in Molecules, 2010

2,4,5-Trifluorobenzyl alcohol is a fluorinated aromatic compound characterized by the presence of three fluorine atoms at positions 2, 4, and 5 on the benzene ring, with a hydroxymethyl group attached to the benzene. Its linear formula is F₃C₆H₂CH₂OH, and it has a molecular weight of 162.11 g/mol. This compound is notable for its unique electronic properties imparted by the fluorine substituents, which enhance its reactivity and utility in various chemical applications .

  • Oxidation: It can be oxidized to 2,4,5-trifluorobenzaldehyde using oxidizing agents such as pyridinium chlorochromate or chromium trioxide in acidic conditions.
  • Reduction: The compound can be reduced to 2,4,5-trifluorotoluene using strong reducing agents like lithium aluminum hydride.
  • Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups (e.g., halides or amines) utilizing appropriate reagents .

While specific biological activities of 2,4,5-trifluorobenzyl alcohol are not extensively documented, it is known to cause skin and eye irritation upon contact. This suggests that safety precautions should be taken when handling the compound. Its properties as a fluorinated building block may also imply potential applications in medicinal chemistry and agrochemicals .

Several synthetic routes exist for producing 2,4,5-trifluorobenzyl alcohol:

  • Reduction of Aldehyde: A common method involves the reduction of 2,4,5-trifluorobenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
  • Catalytic Hydrogenation: On an industrial scale, it can be synthesized via catalytic hydrogenation of 2,4,5-trifluorobenzaldehyde using metal catalysts like palladium on carbon under hydrogen gas pressure in a suitable solvent .

2,4,5-Trifluorobenzyl alcohol serves as an important building block in organic synthesis and has applications in:

  • Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical intermediates due to its unique electronic properties.
  • Agrochemicals: The compound may also find use in developing agrochemicals where fluorination enhances biological activity and stability.
  • Material Science: Its properties make it valuable in creating advanced materials with specific characteristics .

Interaction studies involving 2,4,5-trifluorobenzyl alcohol have indicated that environmental factors significantly influence its behavior. Factors such as temperature and pH can affect its stability and reactivity. Additionally, studies on its interaction with biological systems are ongoing to evaluate its potential effects and mechanisms of action .

Here are some compounds similar to 2,4,5-trifluorobenzyl alcohol:

Compound NameNumber of Fluorine AtomsUnique Features
2,3,4,5,6-Pentafluorobenzyl alcoholFiveMore electron-deficient and reactive
4-Fluorobenzyl alcoholOneLess reactive with different chemical properties
2,4,5-Trifluorophenylacetic acidThreeContains a carboxylic acid group instead of hydroxyl
3-Fluorobenzyl alcoholOneDifferent positioning of fluorine affecting reactivity
2-Fluorobenzyl alcoholOneLess complex electronic effects compared to this compound

Uniqueness: The distinct arrangement of three fluorine atoms on the benzene ring imparts unique electronic and steric effects to 2,4,5-trifluorobenzyl alcohol. This positioning enhances its utility as a building block for synthesizing complex fluorinated compounds while differentiating it from other similar compounds .

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4,5-Trifluorobenzyl alcohol

Dates

Modify: 2023-08-15

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